molecular formula C8H10FN B7965126 3-Fluoro-2,5-dimethylaniline

3-Fluoro-2,5-dimethylaniline

Cat. No.: B7965126
M. Wt: 139.17 g/mol
InChI Key: DAUDNMQURSQPKF-UHFFFAOYSA-N
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Description

3-Fluoro-2,5-dimethylaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and methyl groups at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,5-dimethylaniline typically involves the nitration of 2,5-dimethylaniline followed by reduction and fluorination. The nitration step introduces a nitro group, which is then reduced to an amine.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,5-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: 3-Fluoro-2,5-dimethyl-4-nitroaniline.

    Reduction: 3-Fluoro-2,5-dimethyl-4-aminobenzene.

    Fluorination: this compound.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,5-dimethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to improved efficacy in its intended application .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-2,5-dimethylaniline is unique due to the specific positioning of the fluorine and methyl groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-fluoro-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUDNMQURSQPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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